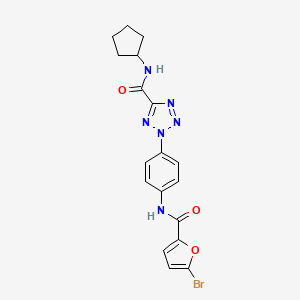

2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

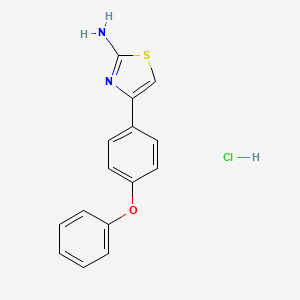

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a key intermediate in the development of various carboxamide analogues, was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding an excellent 94% yield. This intermediate was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to produce a range of N-(4-bromophenyl)furan-2-carboxamide analogues with moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structures of the synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives were confirmed using various analytical techniques such as 1H-NMR, FT-IR, and elemental analysis. These techniques provided detailed information about the molecular framework and functional groups present in the compounds .

Chemical Reactions Analysis

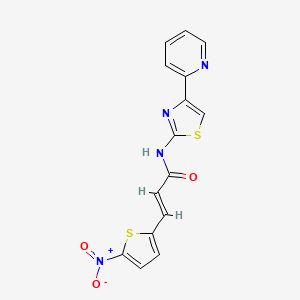

The synthesized compounds were evaluated for their anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound N-(4-bromophenyl)furan-2-carboxamide showed significant activity, especially against NDM-positive A. baumannii, when compared to various commercially available drugs. Docking studies and molecular dynamics simulations were used to validate the active site and molecular interaction stability, providing insights into the chemical reactivity and potential mechanisms of action .

Physical and Chemical Properties Analysis

The antimicrobial potential of the synthesized carboxamide derivatives was evaluated in vitro and validated using UV-visible spectroscopy at an absorbance of 272 nm. These compounds were compared with lamivudine as a standard and validated according to International Conference on Harmonization (ICH) guidelines within the concentration range of 2-20 µg/ml. The validation study confirmed the purity of the compounds and ensured that there was no interference from diluents at the measured absorbance. Among the derivatives, one compound, in particular, showed the most activity against both bacterial and fungal species .

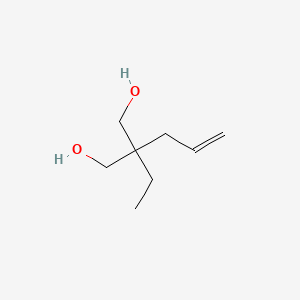

In a separate study, a new synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans was developed. This method involved the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones, followed by photolysis in the presence of trapping reagents to liberate substituted 4-penten-1-oxyl radicals. These radicals underwent 5-exo-trig cyclizations and were trapped with halogenating agents to yield halocyclization products. The resulting halogenated tetrahydrofurans were analyzed by NMR spectroscopy and X-ray diffraction to determine their regio- and diastereoselectivity, which followed the general guidelines established for this type of ring-closure reaction .

Applications De Recherche Scientifique

Antiprotozoal Applications

Research has identified compounds related to 2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide with significant antiprotozoal activities. For example, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown to possess strong DNA affinities and exhibit in vitro IC(50) values of 63 nM or less against T. b. rhodesiense and P. falciparum, with some compounds demonstrating excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Anticancer Applications

The synthesis and chemistry of certain compounds, such as imidazotetrazines, have been explored for their broad-spectrum antitumor activities. These compounds, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown curative activity against leukemia in studies, suggesting their potential as prodrug modifications of known anticancer agents (Stevens et al., 1984).

Antibacterial Activities

Compounds derived from furan carboxamides have been evaluated for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The studies have found N-(4-bromophenyl)furan-2-carboxamide analogues to exhibit significant activity, especially against NDM-positive bacteria A. baumannii, highlighting their potential in addressing antibiotic resistance (Siddiqa et al., 2022).

Propriétés

IUPAC Name |

2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN6O3/c19-15-10-9-14(28-15)17(26)20-12-5-7-13(8-6-12)25-23-16(22-24-25)18(27)21-11-3-1-2-4-11/h5-11H,1-4H2,(H,20,26)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDZGFNPPSRRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)